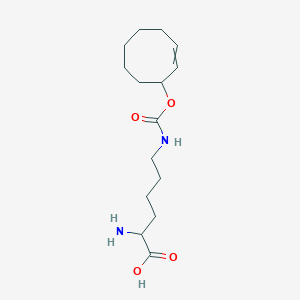

N-(2E)-TCO-L-lysine

Description

Significance of Bioorthogonal Chemistry in Biological Research

The core principle of bioorthogonal chemistry is the use of chemical reactions that are orthogonal to the native biochemistry of the cell. numberanalytics.com This means the reacting partners have functional groups that are not naturally present in the biological system, ensuring that the reaction is highly selective and does not perturb the organism under study. wikipedia.orgacs.org This field, pioneered by Carolyn R. Bertozzi, who was awarded the Nobel Prize in Chemistry in 2022 for her work, has transformed our ability to visualize and manipulate biomolecules in real-time. wikipedia.org

Key characteristics of bioorthogonal reactions include:

Selectivity: The reaction must be highly specific to avoid side reactions with endogenous molecules. wikipedia.org

Biocompatibility: The reactants and the resulting linkage must be non-toxic and function under physiological conditions (temperature, pH, and aqueous environment). wikipedia.org

Kinetics: The reaction should be fast, even at the low concentrations typical of biomolecules in cells. wikipedia.org

Stability: The covalent bond formed must be stable within the biological environment. acs.org

These principles have enabled a wide range of applications, from cellular imaging and tracking to the development of novel therapeutic strategies. numberanalytics.comnumberanalytics.com

Role of N-(2E)-TCO-L-lysine as a Key Bioorthogonal Handle

This compound, also known as trans-cyclooct-2-ene-L-lysine, is a non-canonical amino acid that incorporates a trans-cyclooctene (B1233481) (TCO) moiety. smolecule.com This strained alkene structure makes it an exceptionally reactive dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. smolecule.comalfa-chemistry.com The IEDDA reaction between TCO and tetrazine is currently one of the fastest known bioorthogonal reactions, proceeding rapidly under physiological conditions without the need for a toxic copper catalyst. alfa-chemistry.comacs.org

The utility of this compound lies in its ability to be incorporated into proteins using the cell's own translational machinery through a technique called genetic code expansion. acs.orgfrontiersin.org This involves engineering an aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes this compound and incorporates it at a specific, genetically encoded site within a protein of interest. acs.orgfrontiersin.org Once incorporated, the TCO group serves as a "handle" for subsequent modification with a tetrazine-bearing probe, which can be a fluorophore for imaging, a drug molecule, or another biomolecule. acs.orgnih.gov

Overview of Research Trajectories and Impact on Biomolecular Studies

The development of this compound and its application in bioorthogonal chemistry has had a profound impact on various areas of biomolecular research.

Live-Cell Imaging: One of the most significant applications is in the fluorescent labeling of proteins in living cells. frontiersin.orgruixibiotech.com By genetically encoding this compound into a protein of interest and then introducing a tetrazine-conjugated fluorescent dye, researchers can track the localization, dynamics, and interactions of that specific protein in its native cellular context. nih.govfrontiersin.org This has provided invaluable insights into processes like protein trafficking, receptor dynamics, and viral entry. acs.orgbiorxiv.org

Protein Engineering and Modification: this compound facilitates the site-specific modification of proteins with a wide array of functional molecules. This allows for the creation of protein-drug conjugates, the attachment of polymers to improve protein stability, and the assembly of complex protein architectures. mpg.de

Dual Labeling Studies: The orthogonality of the TCO-tetrazine ligation allows it to be used in conjunction with other bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This enables researchers to label two different proteins or two different sites on the same protein with distinct probes simultaneously, facilitating the study of complex biological interactions. mdpi.com

Activity-Based Protein Profiling: In this approach, this compound can be incorporated into probes that covalently bind to the active site of specific enzymes. nih.gov Subsequent labeling with a tetrazine reporter allows for the visualization and quantification of enzyme activity in complex biological samples.

The continued development of new tetrazine probes and the refinement of genetic code expansion techniques promise to further expand the utility of this compound, solidifying its role as a cornerstone of modern chemical biology.

Interactive Data Tables

| Compound Name | Abbreviation | Role/Function |

|---|---|---|

| This compound | TCO-lysine | A non-canonical amino acid with a trans-cyclooctene group, used as a bioorthogonal handle. smolecule.com |

| trans-cyclooctene | TCO | A strained alkene that reacts rapidly with tetrazines in IEDDA reactions. alfa-chemistry.com |

| Tetrazine | Tz | An electron-deficient diene that is the reaction partner for TCO in IEDDA ligations. alfa-chemistry.com |

| N-propargyl-l-lysine | ProK | A non-canonical amino acid containing an alkyne group for CuAAC reactions. acs.org |

| Azide | N₃ | A functional group used in copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions. nih.gov |

| Alkyne | -C≡CH | A functional group that reacts with azides in click chemistry. diva-portal.org |

| Bicyclononyne | BCN | A strained alkyne used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. mdpi.com |

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Inverse Electron-Demand Diels-Alder (IEDDA) | trans-cyclooctene (TCO) + Tetrazine | Extremely fast kinetics, no catalyst required, highly bioorthogonal. alfa-chemistry.comnih.gov |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Requires a copper catalyst, which can be toxic to cells, but is highly efficient. acs.orgdiva-portal.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., BCN, DBCO) | Copper-free, but generally slower than the TCO-tetrazine ligation. numberanalytics.com |

Structure

3D Structure

Properties

Molecular Formula |

C15H26N2O4 |

|---|---|

Molecular Weight |

298.38 g/mol |

IUPAC Name |

2-amino-6-(cyclooct-2-en-1-yloxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h4,8,12-13H,1-3,5-7,9-11,16H2,(H,17,20)(H,18,19) |

InChI Key |

RIPRFLAPFPCYBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N 2e Tco L Lysine

Chemical Synthesis Pathways and Reaction Schemes

The synthesis of N-(2E)-TCO-L-lysine is a multi-step process that involves the strategic modification of the naturally occurring amino acid, L-lysine. The core of the synthesis is the introduction of the trans-cyclooctene (B1233481) moiety to the lysine (B10760008) backbone.

Modification of L-lysine Backbone

The primary route for synthesizing this compound involves the chemical modification of the L-lysine amino acid. smolecule.com This process typically begins with the protection of the α-amino group of L-lysine to prevent unwanted side reactions. The key step is the subsequent acylation of the ε-amino group with a TCO-containing reagent. This targeted modification ensures that the reactive TCO group is positioned on the side chain of the lysine residue, leaving the α-amino and carboxyl groups available for peptide synthesis or other conjugations.

The general scheme involves reacting a protected L-lysine derivative with an activated form of a TCO-containing carboxylic acid. This reaction forms a stable amide bond, covalently linking the TCO group to the lysine side chain. Following the successful attachment of the TCO moiety, the protecting group on the α-amino group is removed to yield the final this compound product.

Key Reagents and Catalytic Considerations

The successful synthesis of this compound relies on the careful selection of reagents and, in some cases, catalysts.

Key Reagents:

L-lysine derivatives: Often, commercially available protected forms of L-lysine, such as Boc-L-lysine or Fmoc-L-lysine, are used as starting materials. These protecting groups shield the α-amino group during the modification of the ε-amino group.

TCO-NHS ester: N-Hydroxysuccinimide (NHS) esters of TCO-carboxylic acids are commonly employed as the acylating agent. escholarship.orginterchim.fr The NHS ester is highly reactive towards primary amines, facilitating an efficient and specific reaction with the ε-amino group of lysine under mild conditions. escholarship.org

Coupling agents: In cases where a TCO-carboxylic acid is used directly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are utilized to activate the carboxylic acid for amide bond formation.

Bases: Organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often added to the reaction mixture to neutralize any acids formed and to facilitate the coupling reaction.

Catalytic Considerations:

While many of the reactions involved in the synthesis of this compound are stoichiometric, the broader context of its application in "click chemistry" highlights the importance of reaction kinetics. The TCO group is specifically designed to react rapidly with tetrazines in an inverse-electron-demand Diels-Alder (iEDDA) reaction, which is a type of catalyst-free click chemistry. alfa-chemistry.comnih.gov The inherent strain of the trans-cyclooctene ring is the driving force for this rapid and highly selective bioorthogonal reaction. smolecule.com

Purification Techniques for Research-Grade Compound

To obtain high-purity this compound suitable for research and biological applications, rigorous purification is essential. smolecule.com The crude product from the synthesis typically contains unreacted starting materials, byproducts, and residual coupling agents.

Common Purification Techniques:

High-Performance Liquid Chromatography (HPLC): This is the most widely used and effective method for purifying this compound. smolecule.com Reverse-phase HPLC, using a C18 column and a gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA), is typically employed to separate the desired product from impurities.

Flash Chromatography: For larger scale purifications, flash chromatography on silica (B1680970) gel can be used as a preliminary purification step to remove major impurities before final purification by HPLC.

Crystallization: In some instances, crystallization can be used to obtain a highly pure solid product, although this is less common than chromatographic methods.

The purity of the final compound is typically assessed by analytical HPLC and characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its chemical identity and structure.

Derivatization Strategies for Enhanced Bio-functionality

To broaden the utility of this compound in biological research, various derivatization strategies have been developed. These strategies aim to fine-tune the reactivity of the TCO group and to incorporate it into more complex molecular architectures.

Development of this compound Analogs with Tuned Reactivity

The reactivity of the TCO group in the iEDDA reaction with tetrazines is a critical parameter. Researchers have developed analogs of this compound to modulate this reactivity for specific applications.

One approach involves altering the stereochemistry of the TCO ring. For instance, different isomers of the TCO moiety can exhibit different reaction kinetics. The development of more strained TCO analogs can lead to significantly faster reaction rates.

Another strategy focuses on increasing the hydrophilicity of the TCO-lysine molecule. Hydrophobic non-canonical amino acids can sometimes lead to background fluorescence in cellular imaging due to non-specific interactions. To address this, hydrophilic TCO analogs have been synthesized. For example, the development of a dioxo-TCO (DOTCO) derivative of lysine resulted in a more hydrophilic molecule that could be washed out of cells more quickly, leading to improved signal-to-noise ratios in fluorescence microscopy experiments. researchgate.net

| TCO Analog | Key Feature | Impact on Reactivity/Functionality | Reference |

| (R,E)-N-TCO-L-lysine | Specific stereoisomer | Can influence reaction kinetics and binding | medchemexpress.com |

| (S,E)-N-TCO-L-lysine | Specific stereoisomer | Can influence reaction kinetics and binding | |

| DOTCO-lysine | Increased hydrophilicity | Faster washout from cells, improved signal-to-noise in imaging | researchgate.net |

Incorporation into Complex Biomolecules and Polymeric Structures

A major application of this compound is its incorporation into larger biomolecules, such as peptides and proteins, and into polymeric structures. This allows for the site-specific labeling and modification of these complex molecules.

Incorporation into Peptides and Proteins:

This compound can be incorporated into peptides during solid-phase peptide synthesis (SPPS). The protected form of TCO-lysine is added to the growing peptide chain in the same manner as other amino acids. Once the peptide is synthesized and deprotected, the TCO group is available for bioorthogonal ligation with a tetrazine-modified probe, such as a fluorophore or a drug molecule.

Furthermore, genetic code expansion techniques have enabled the site-specific incorporation of TCO-lysine into proteins in living cells. researchgate.netacs.org This powerful method utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair to recognize the TCO-lysine and insert it into a growing polypeptide chain at a specific, genetically encoded site. researchgate.net This has opened up possibilities for studying protein dynamics and function in their native environment. researchgate.net

Incorporation into Polymeric Structures:

Strategies for Modulating Hydrophilicity and Stability for Research Applications

The inherent hydrophobicity of the trans-cyclooctene (TCO) moiety can present challenges in biological applications, potentially leading to issues such as aggregation, non-specific binding, and reduced aqueous solubility. axispharm.comnih.gov Furthermore, the stability of the TCO group is a critical factor, as it can isomerize to the less reactive cis-cyclooctene (CCO) form, diminishing its utility in bioorthogonal reactions. broadpharm.comresearchgate.net Consequently, significant research has focused on developing strategies to modulate the hydrophilicity and stability of this compound and its derivatives to enhance their performance in various research applications.

One of the most effective and widely adopted strategies to increase hydrophilicity is the incorporation of polyethylene (B3416737) glycol (PEG) spacers. axispharm.comnih.gov PEGylation not only improves water solubility but also helps to minimize steric hindrance and reduce undesirable interactions with biomolecules, such as monoclonal antibodies. axispharm.combroadpharm.comnih.gov Research has shown that introducing TCO to antibodies via hydrophilic PEG linkers can lead to a more than five-fold enhancement in the functional density of reactive TCO groups. nih.gov This is attributed to the prevention of the hydrophobic TCO from being masked by interactions with the antibody itself. nih.gov

A variety of TCO-PEG linkers are available with different PEG chain lengths, allowing for precise control over the degree of hydrophilicity and the spacing between the TCO group and the molecule to which it is attached. axispharm.combroadpharm.com For instance, TCO-PEG-NHS esters are commonly used to label proteins and other molecules containing primary amines. broadpharm.com

Beyond PEGylation, other chemical modifications to the TCO core structure have been explored to enhance both hydrophilicity and stability. The development of a cis-dioxolane-fused TCO (d-TCO) derivative is a notable example. nih.govresearchgate.net This modification increases the molecule's hydrophilicity (logP 0.94) and stability while maintaining the highly strained "half-chair" conformation essential for rapid reaction kinetics. nih.gov D-TCO derivatives have demonstrated improved stability in aqueous solutions and human serum compared to more reactive TCOs like s-TCO. nih.gov Specifically, no degradation or isomerization of d-TCO was observed in phosphate-buffered D₂O for up to 14 days, and it remained predominantly in its trans-isomer form after four days of incubation in human serum at room temperature. nih.gov

The choice of linker used to attach the TCO moiety can also influence its properties. For example, squaramide linkers have been investigated for their potential to impact both hydrophilicity and tracer stability in the context of developing ¹⁸F-labeled TCO derivatives for PET imaging. acs.org

The stability of the TCO group itself is a crucial consideration. The trans-isomer is prone to isomerization to the unreactive cis-form, a process that can be catalyzed by certain transition-metal-containing proteins in biological environments. researchgate.net Strategies to mitigate this include shortening the linker distance between the TCO and the lysine residue on a monoclonal antibody, which can increase steric hindrance and prevent interactions with serum proteins that might promote isomerization. researchgate.net Furthermore, the stereochemistry of the TCO derivative can influence its reactivity and stability. For example, the axial isomer of a functionalized TCO has been found to be more reactive than its equatorial counterpart. researchgate.netrsc.org

The following interactive table summarizes various strategies and their effects on the properties of TCO derivatives.

| Strategy | Modification | Primary Effect(s) | Key Findings | Citations |

| PEGylation | Incorporation of polyethylene glycol (PEG) spacers | Increased hydrophilicity, reduced aggregation, minimized non-specific interactions | >5-fold enhancement in functional TCO density on antibodies. | axispharm.combroadpharm.comnih.gov |

| Core Structure Modification | Fusion of a cis-dioxolane to the TCO ring (d-TCO) | Increased hydrophilicity and stability, maintained high reactivity | Stable in aqueous solution for 14 days; >97% trans-isomer after 4 days in human serum. | nih.govresearchgate.net |

| Linker Modification | Use of squaramide linkers | Modulated lipophilicity and metabolic stability | Investigated for PET tracer development to minimize non-specific uptake. | acs.org |

| Steric Hindrance | Shortening the linker distance to the conjugated biomolecule | Increased stability against isomerization | Prevented interaction with serum proteins, reducing trans-to-cis isomerization. | researchgate.net |

| Stereochemistry | Synthesis of specific stereoisomers (e.g., axial vs. equatorial) | Enhanced reactivity | Axial isomers can be up to four times more reactive than equatorial isomers. | researchgate.netrsc.org |

These derivatization strategies provide a versatile toolkit for researchers to fine-tune the properties of this compound and related compounds, optimizing them for specific bioorthogonal labeling and imaging applications.

Mechanistic Principles of Bioorthogonal Reactivity Involving N 2e Tco L Lysine

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Mechanism

The principal reaction involving N-(2E)-TCO-L-lysine is the inverse electron-demand Diels-Alder (IEDDA) cycloaddition. rsc.orgmedchemexpress.com This reaction is a cornerstone of bioorthogonal chemistry due to its exceptionally fast kinetics and high selectivity. rsc.orgnih.gov The IEDDA reaction is a type of [4+2] cycloaddition between an electron-rich dienophile and an electron-poor diene. rsc.org In the context of this compound, the trans-cyclooctene (B1233481) acts as the dienophile. smolecule.com

The most common reaction partners for TCO derivatives like this compound are tetrazines. rsc.orgnih.gov Tetrazines are electron-deficient dienes, making them ideal partners for the electron-rich strained alkene of the TCO moiety. rsc.org The reaction proceeds through a [4+2] cycloaddition, forming a dihydropyridazine (B8628806) product and releasing nitrogen gas as the sole byproduct. researchgate.netreading.ac.uk This reaction is highly efficient and does not require a catalyst, which is a significant advantage for applications in living systems. rsc.orgnih.gov The high rate of this reaction is attributed to the relief of ring strain in the trans-cyclooctene upon cycloaddition. rsc.orgnih.gov

The general mechanism for the IEDDA reaction between this compound and a tetrazine is as follows:

The electron-rich trans-cyclooctene (dienophile) approaches the electron-poor tetrazine (diene).

A concerted [4+2] cycloaddition occurs, forming an unstable intermediate.

This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂).

The final product is a stable, fluorescent dihydropyridazine. reading.ac.uk

The IEDDA reaction between TCO derivatives and tetrazines is known for its exceptionally fast kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. nih.gov This rapid reactivity is crucial for applications in living systems where reactant concentrations are often low. acs.orgnih.gov For instance, a reaction with a rate constant of 10⁶ M⁻¹s⁻¹ at a reactant concentration of 1 µM has a half-life of just one second. nih.gov

Kinetic studies have been performed under physiologically relevant conditions (aqueous media, near-neutral pH, and 37 °C) to evaluate the performance of these reactions in a biological context. rsc.orgnih.gov The rate of the IEDDA reaction can be influenced by the substituents on the tetrazine ring; electron-withdrawing groups can increase the reaction rate but may also decrease the stability of the tetrazine in aqueous solutions. nih.gov Conversely, electron-donating groups on the tetrazine can increase the efficiency of subsequent elimination reactions but reduce the initial cycloaddition reactivity. nih.gov

Interactive Table: Rate Constants of TCO Derivatives with Tetrazines

The high reactivity of this compound in IEDDA reactions is a direct consequence of the ring strain within the trans-cyclooctene moiety. smolecule.comrsc.org Computational studies have shown that the strained conformation of the dienophile is pre-distorted towards the transition state of the cycloaddition, thereby lowering the activation energy of the reaction. rsc.orgnih.gov The trans-cyclooctene adopts a high-energy "crown" conformation, which is significantly more reactive than the "half-chair" conformation of the less strained cis-cyclooctene. rsc.org This difference in conformation and strain energy results in the trans-isomer being orders of magnitude more reactive. rsc.org

Further modifications to the TCO ring, such as the fusion of a cyclopropane (B1198618) ring to create an even more strained system, have been shown to increase the reaction rate by as much as 160 times compared to the original TCO. rsc.org The introduction of a cis-fused dioxolane ring to create d-TCO also enhances reactivity due to increased strain and the inductive electron-withdrawing effect of the oxygen atoms, which also improves hydrophilicity and stability. nih.gov However, highly strained TCO derivatives can be more susceptible to isomerization to their unreactive cis-cyclooctene form, particularly in the presence of certain biological molecules like copper-containing proteins. nih.govlookchem.com

Chemoselective Reactivity and Orthogonality

A defining feature of bioorthogonal reactions is their ability to proceed with high selectivity in the presence of a vast excess of other potentially reactive functional groups found in biological systems. acs.org

This compound exhibits remarkable specificity in complex biological environments. smolecule.comruixibiotech.com The trans-cyclooctene moiety does not react with the myriad of endogenous nucleophiles, electrophiles, oxidants, or reductants present in living cells. acs.org Its reactivity is specifically directed towards its tetrazine reaction partner, ensuring that the desired labeling or modification occurs only at the intended site. smolecule.comacs.org This high degree of chemoselectivity allows for the precise labeling of biomolecules, such as proteins, in their native environment with minimal off-target effects. acs.orgruixibiotech.com This specificity has been demonstrated in living cells for applications like fluorescence imaging and protein tracking. smolecule.comruixibiotech.com

Applications in Advanced Biomolecular Research

Protein Engineering and Genetic Code Expansion

Genetic code expansion technology allows for the incorporation of unnatural amino acids (UAAs) with novel chemical functionalities into proteins at specific sites. semanticscholar.orgspringernature.comnih.gov N-(2E)-TCO-L-lysine is a prime example of such a UAA, equipping proteins with a bioorthogonal handle for subsequent chemical modification.

The site-specific incorporation of this compound into a target protein is achieved by repurposing a nonsense codon, typically the amber stop codon (UAG). semanticscholar.orgriken.jp This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. plos.org This aaRS/tRNA pair functions independently of the host cell's endogenous translational machinery and is engineered to exclusively recognize and incorporate this compound in response to the UAG codon within the gene of interest. nih.govmdpi.com

When the host cell is supplemented with this compound, the engineered synthetase acylates, or "charges," the orthogonal tRNA with the unnatural amino acid. During ribosomal protein synthesis, this charged tRNA recognizes the in-frame UAG codon in the messenger RNA (mRNA) and inserts this compound at that specific position, resulting in a full-length protein containing the bioorthogonal handle. mdpi.com The efficiency of this incorporation can vary, with yields of the full-length modified protein sometimes ranging from 5 to 20% compared to the wild-type version, as the UAG codon can also be recognized by release factors that terminate translation. riken.jp This technique has been successfully applied in various systems, from E. coli to mammalian cells. pennmri.org

The Pyrrolysyl-tRNA Synthetase (PylRS) from methanogenic archaea, such as Methanosarcina mazei and Methanosarcina barkeri, is a commonly used enzyme for incorporating UAAs. plos.orgmdpi.comresearchgate.net The wild-type PylRS itself exhibits a notable degree of substrate plasticity, readily accepting a number of lysine (B10760008) derivatives. plos.orgresearchgate.net This inherent flexibility makes it an excellent starting point for protein engineering.

To improve the efficiency and specificity for incorporating UAAs like this compound, the PylRS active site is often re-engineered through mutagenesis. plos.orgspringernature.com By altering key amino acid residues within the substrate-binding pocket, researchers can create PylRS variants that preferentially recognize and activate the desired UAA over canonical amino acids. nih.govnih.gov This engineering process is crucial for minimizing off-target effects and ensuring high-fidelity incorporation of the UAA into the target protein. nih.gov The stability of the PylRS enzyme is a key feature, as it can tolerate destabilizing mutations that are often necessary to remodel the active site for a new substrate. nih.gov

| Engineered Synthetase System | Organism of Origin | Key Features | Applications |

| Pyrrolysyl-tRNA Synthetase (PylRS) | Methanosarcina mazei, M. barkeri | High plasticity for lysine derivatives; can be engineered for novel substrates. plos.orgmdpi.comresearchgate.net | Incorporation of a wide range of UAAs, including those with bioorthogonal handles. nih.govspringernature.comnih.gov |

| Tyrosyl-tRNA Synthetase (TyrRS) | Methanocaldococcus jannaschii | Orthogonal in E. coli; has been evolved to incorporate various UAAs. | Production of proteins with site-specifically incorporated probes. nih.gov |

The bioorthogonal nature of the TCO group allows for sophisticated labeling strategies, including the simultaneous labeling of multiple sites within a protein or on different proteins. researchgate.net One approach involves incorporating two different UAAs with mutually orthogonal reactivity into a single protein. For instance, researchers have incorporated both a TCO-bearing amino acid and a SCO (s-cyclooctyne)-bearing amino acid into insulin receptors. researchgate.net

These two distinct dienophiles react with different tetrazine probes, allowing for two-color super-resolution microscopy. researchgate.net Under specific reaction conditions, a di-substituted tetrazine (Me-Tz) reacts with the TCO group, while a mono-substituted tetrazine (H-Tz) reacts with the SCO group, enabling distinct visualization of the two labeled sites. researchgate.net Such methods for dual site-selective chemical modification are expanding the toolkit for creating functional, dually-labeled proteins for advanced applications. bohrium.com

Biomolecular Labeling and Imaging in Cellular Systems

The ability to incorporate this compound into proteins provides a powerful platform for labeling and visualizing biomolecules directly within their native cellular environment. semanticscholar.org The key to this application is the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal click chemistry. researchgate.net This reaction occurs between the TCO group on the protein and a tetrazine-conjugated probe, which is typically a fluorescent dye. semanticscholar.orgpennmri.org The iEDDA reaction is extremely fast and specific, proceeding efficiently under physiological conditions without interfering with cellular processes. researchgate.net

The genetic incorporation of this compound followed by iEDDA ligation with a fluorescent tetrazine enables real-time imaging of proteins in living cells. acs.orgnih.gov This method offers significant advantages over traditional fluorescent protein tags (like GFP), as the small size of the UAA and the organic fluorophore are less likely to perturb protein function. semanticscholar.org

Researchers have successfully used this strategy to label a variety of proteins in live cells. For example, by incorporating this compound into a microtubule-associated protein, the dynamics of the microtubule cytoskeleton can be visualized with high resolution. nih.gov The process involves expressing the target protein with the incorporated UAA, followed by the addition of a cell-permeable tetrazine dye, such as silicon rhodamine-tetrazine (SiR-tz), which rapidly reacts with the TCO group, rendering the protein fluorescent. semanticscholar.orgnih.gov This "no-wash" labeling is highly efficient and provides a low-background signal, making it suitable for advanced imaging techniques. nih.gov

A primary application of live-cell labeling with this compound is the detailed visualization of where proteins are located within the cell and how they move or interact over time. acs.orgnih.gov This technique has been used to track proteins on the cell surface and within various intracellular compartments. pennmri.org

Development of Fluorogenic Probes and Turn-On Assays for Microscopy

The inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group of this compound and a tetrazine-functionalized fluorophore is a cornerstone for creating fluorogenic probes. These probes are designed to be non-fluorescent or weakly fluorescent until they react with their target, leading to a significant "turn-on" of the fluorescent signal. This characteristic is highly advantageous for live-cell imaging as it minimizes background noise and eliminates the need for washing steps to remove unreacted probes. nih.govbio-techne.comresearchgate.net

The fluorescence turn-on phenomenon is often achieved through a photoinduced electron transfer (PET) quenching mechanism. bio-techne.com In the unreacted state, the tetrazine moiety quenches the fluorescence of the nearby dye. Upon reaction with the TCO group, this quenching effect is alleviated, resulting in a substantial increase in fluorescence intensity. nih.govbio-techne.com This principle has been successfully applied in super-resolution microscopy techniques, enabling high-contrast imaging at the single-molecule level. nih.gov

The efficiency of this fluorescence turn-on is dependent on the specific tetrazine-dye conjugate used. Research has demonstrated a range of turn-on ratios upon reaction with TCO-lysine derivatives, highlighting the versatility of this system for developing customized imaging tools.

Table 1: Fluorescence Turn-On Ratios of Various Tetrazine Dyes upon Reaction with a TCO-Lysine Derivative

| Tetrazine-Dye Conjugate | Turn-On Ratio |

|---|---|

| ATTO425 | 15-40 |

| ATTO465 | 15-40 |

| ATTO488 | 15-40 |

| ATTO532 | Varies |

| ATTO655 | 6-13 |

| ATTO680 | 6-13 |

| ATTO700 | 6-13 |

Data sourced from research on TCO-Lys, a derivative of this compound.* nih.gov

Imaging Enzyme Activities In Situ

This compound is a key component in the design of chemical probes for imaging enzyme activities directly within their cellular context. nih.gov The strategy involves incorporating the TCO-lysine into a substrate molecule specific to the enzyme of interest. This modified substrate can then be introduced into cells. When the enzyme acts on the substrate, it can trigger a change that allows for a subsequent bioorthogonal reaction with a tetrazine-labeled reporter molecule, such as a fluorophore.

This approach, a form of activity-based protein profiling (ABPP), allows for the visualization of only the active form of an enzyme, providing crucial insights into its function and regulation in real-time. nih.gov The high reactivity and specificity of the TCO-tetrazine ligation are critical for the success of these in situ imaging experiments, ensuring that the signal generated is directly proportional to the enzymatic activity being studied. nih.gov

Development of Advanced Bioconjugates and Chemical Probes

The ability to precisely and stably attach functional molecules to biomolecules is fundamental to many areas of chemical biology. This compound serves as a versatile handle for creating such advanced bioconjugates.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. bio-techne.comnih.govresearchgate.netnih.govresearchgate.netarvinas.comnih.govnih.gov The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy. This compound can be utilized as a component of this linker, offering a bioorthogonal handle for the modular assembly of PROTACs. nih.gov

The TCO group allows for the facile and specific attachment of either the target-binding moiety or the E3 ligase ligand using a tetrazine-functionalized counterpart. This "click chemistry" approach simplifies the synthesis of PROTAC libraries with varying linker lengths and compositions, which is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, a key factor for efficient protein degradation. researchgate.netnih.gov The ubiquitination process itself targets lysine residues on the protein of interest, making the use of a lysine derivative like this compound in the PROTAC structure a conceptually relevant choice. researchgate.net

Bioconjugation with Peptides, Proteins, and Nucleic Acids

This compound is a valuable tool for the site-specific modification of peptides, proteins, and nucleic acids. acs.orgmdpi.com Its structure as a lysine derivative allows for its incorporation into peptide and protein sequences through standard solid-phase peptide synthesis or by genetic code expansion. Once incorporated, the TCO group provides a specific site for conjugation with a tetrazine-modified molecule of interest, such as a therapeutic agent, an imaging agent, or a nanoparticle. mdpi.com

This method of bioconjugation is highly chemoselective, meaning it does not interfere with other functional groups present in the biomolecules, and it proceeds efficiently under mild, physiological conditions. mdpi.com This is particularly important for maintaining the structural and functional integrity of sensitive biomolecules like proteins and nucleic acids. mdpi.comidtdna.com While the principles of using TCO-modified amino acids for bioconjugation are well-established, specific research detailing the extensive use of this compound for nucleic acid modification is an emerging area. However, the foundational chemistry suggests its applicability for creating functionalized oligonucleotides for various research and diagnostic purposes. ruixibiotech.comnih.gov

Design of Pretargeting Strategies for Molecular Delivery in Research Models

Pretargeting is a multi-step delivery strategy that separates the targeting of a specific biological site from the delivery of a payload. researchgate.netresearchgate.netarvinas.comtcichemicals.com This approach is particularly beneficial in applications like radioimmunotherapy and imaging, where it can improve the target-to-background ratio and reduce off-target toxicity. researchgate.nettcichemicals.com

In a typical pretargeting strategy involving this compound, a targeting molecule, such as an antibody, is first modified with the TCO-lysine and administered. researchgate.nettcichemicals.com This TCO-modified antibody is allowed to accumulate at the target site and clear from the circulation. Subsequently, a tetrazine-labeled payload, such as a radionuclide or an imaging agent, is administered. The rapid and highly specific IEDDA reaction between the TCO and tetrazine ensures that the payload is localized specifically at the target site. researchgate.netresearchgate.netarvinas.comtcichemicals.com The fast kinetics of this bioorthogonal reaction are crucial for the success of in vivo pretargeting applications. tcichemicals.com

Functionalization of Research Surfaces and Materials

The ability to immobilize biomolecules onto surfaces is essential for a wide range of research applications, including the development of biosensors, microarrays, and biocompatible materials. This compound can be used to functionalize surfaces by first attaching the TCO-lysine to the material and then using the TCO group as a handle to immobilize tetrazine-modified biomolecules.

Alternatively, a surface can be coated with a tetrazine-containing polymer, and then biomolecules modified with this compound can be attached. This method provides a stable and specific way to create bioactive surfaces for studying cell-material interactions, capturing specific analytes, or creating localized enzymatic reactions. The bioorthogonality of the TCO-tetrazine ligation ensures that the immobilization process is highly specific and does not lead to non-specific binding of other molecules from the biological milieu.

Contributions to In Vitro and In Vivo Research Models

The ability to genetically encode this compound at specific sites within a protein of interest has significantly contributed to the development of sophisticated in vitro and in vivo research models. This is typically achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes this compound and incorporates it in response to a nonsense codon, most commonly the amber stop codon (UAG). nih.gov This technique allows for the production of proteins with precisely placed TCO groups, ready for bioorthogonal modification.

The strategic incorporation of this compound into proteins offers a powerful method for elucidating the intricacies of protein-protein and protein-ligand interactions. By introducing the TCO group at a specific site, researchers can attach various probes to study these interactions with high precision.

One key application is in chemical cross-linking coupled with mass spectrometry (CXMS). A tetrazine-functionalized cross-linker can be introduced to covalently link the TCO-modified protein to its interacting partners. elifesciences.orgnih.gov This approach helps to identify direct binding partners and map the interfaces of protein complexes. The resulting cross-linked peptides can be identified by mass spectrometry, providing distance constraints that are valuable for the structural modeling of protein assemblies. nih.gov

Furthermore, the attachment of fluorescent probes to the TCO handle allows for the study of protein interactions using techniques such as Förster Resonance Energy Transfer (FRET). By labeling two potential interacting partners with a FRET donor and acceptor pair, the proximity and dynamics of their interaction can be monitored in real-time within living cells. While specific studies detailing the use of this compound for FRET are not abundant, the principle is well-established with other bioorthogonal handles.

The table below illustrates a hypothetical experimental design for studying the interaction between two proteins, Protein A and Protein B, using this compound.

| Experimental Step | Description | Expected Outcome |

| Site-Directed Mutagenesis | Introduce an amber (UAG) codon at a specific site in the gene for Protein A. | Gene construct ready for expression of Protein A with a site for ncAA incorporation. |

| Protein Expression | Co-express the mutated Protein A gene with an engineered PylRS/tRNAPyl pair in the presence of this compound. | Production of Protein A containing this compound at the specified site. |

| Bioorthogonal Labeling | Incubate the cells or cell lysate with a tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5). | Covalent attachment of the fluorescent dye to Protein A. |

| Interaction Assay | Co-express the labeled Protein A with a fluorescently-tagged Protein B (e.g., Protein B-GFP) and perform co-immunoprecipitation or FRET analysis. | Determination of the interaction and proximity between Protein A and Protein B. |

Cell-free protein synthesis (CFPS) has become a powerful platform for the production of proteins, especially those that are toxic to living cells or require the incorporation of ncAAs. researchgate.netvideleaf.com The open nature of CFPS systems allows for the direct addition of components necessary for ncAA incorporation, such as the engineered aminoacyl-tRNA synthetase, the corresponding tRNA, and the ncAA itself, like this compound.

The efficiency of incorporating ncAAs in CFPS can be significantly higher than in living cells, particularly in systems derived from genomically recoded organisms that lack release factor 1 (RF1), which normally terminates translation at UAG codons. researchgate.netnih.gov This allows for the high-yield production of proteins with one or more TCO moieties. A study reported the development of a highly efficient CFPS platform for the incorporation of pyrrolysine-based ncAAs, achieving protein yields of up to 442 ± 23 µg/mL with greater than 95% suppression efficiency. nih.gov

Proteins produced in this manner can be readily purified and labeled with tetrazine probes for various downstream applications. The direct control over the reaction environment in CFPS also facilitates the optimization of labeling conditions.

The following table summarizes the advantages of using CFPS for the incorporation of this compound.

| Feature | Advantage in CFPS | Relevance to this compound |

| Open Environment | Direct addition of orthogonal translation components and the ncAA. | Facilitates efficient incorporation of this compound without concerns about cell permeability. |

| RF1 Depletion | Increased efficiency of UAG codon suppression. | Higher yields of full-length protein containing this compound. |

| High-Throughput Capability | Rapid prototyping and optimization of protein expression and labeling. | Allows for the screening of multiple incorporation sites and labeling conditions. |

| Toxicity Tolerance | Production of proteins that may be toxic to living cells. | Enables the study of a broader range of target proteins. |

Membrane proteins, such as G protein-coupled receptors (GPCRs), are crucial drug targets, but their study is often hampered by their complex structure and lipidic environment. nih.gov The site-specific incorporation of this compound into membrane proteins provides a powerful tool for their functional analysis. biorxiv.org

By introducing the TCO group into a specific location, such as an extracellular loop of a GPCR, researchers can attach probes to study ligand binding, receptor dimerization, and conformational changes without significantly perturbing the protein's function. nih.govnih.gov For instance, labeling a TCO-modified GPCR with a fluorescent dye allows for the visualization of the receptor's localization and trafficking in live cells using advanced microscopy techniques. researchgate.net

A study on the C-C chemokine receptor 5 (CCR5), a GPCR, demonstrated the successful incorporation of trans-cyclooct-2-en-l-lysine (TCOK) at different sites. The functionality of the engineered receptors was confirmed through cell-based calcium mobilization assays. nih.govnih.gov The subsequent bioorthogonal labeling with tetrazine-fluorophore conjugates allowed for the investigation of the receptor in its native cellular environment. nih.gov

This approach enables the study of membrane protein function with a level of precision that is often unattainable with traditional methods like antibody-based labeling or the use of large fluorescent protein tags, which can interfere with protein function. biorxiv.org

The table below outlines a general workflow for the functional analysis of a membrane protein using this compound.

| Step | Method | Purpose |

| 1. Target Site Selection | Computational modeling and sequence analysis. | Identify a site for ncAA incorporation that is unlikely to disrupt protein function. |

| 2. Genetic Encoding | Site-directed mutagenesis and expression with an orthogonal synthetase/tRNA pair. | Incorporate this compound at the desired location in the membrane protein. |

| 3. Bioorthogonal Labeling | Incubation with a cell-impermeable or permeable tetrazine-functionalized probe. | Attach a specific probe (e.g., fluorophore, biotin) to the target protein in live cells. |

| 4. Functional Assay | Ligand binding assays, signaling pathway analysis, or live-cell imaging. | Characterize the impact of the modification and probe on protein function and dynamics. |

Orthogonality and Compatibility with Diverse Bioorthogonal Systems

Strategies for Multiplexed Bioorthogonal Labeling in Research

The orthogonality of the TCO-tetrazine ligation is leveraged in multiplexed labeling strategies to visualize or modify multiple targets simultaneously. nih.govresearchgate.net This is crucial for studying complex biological systems where the interplay between different components is of interest. researchgate.net

A common strategy involves using reaction pairs that operate through fundamentally different mechanisms. nih.gov For example, researchers can combine the IEDDA reaction (TCO + tetrazine) with SPAAC (cyclooctyne + azide) and CuAAC (terminal alkyne + azide). acs.org In a sequential labeling approach, a TCO-labeled protein can be rapidly tagged with a tetrazine-fluorophore. Subsequently, an azide-modified glycan can be labeled with a cyclooctyne-fluorophore of a different color, and finally, a terminal alkyne-bearing lipid could be visualized using a CuAAC reaction with a third azide-fluorophore, provided the cells can tolerate the copper catalyst for a short duration.

Another powerful strategy relies on tuning the reactivity of the components. By using tetrazines with different electronic properties or steric hindrances, one can create a reactivity gradient. nih.gov A highly reactive, electron-poor tetrazine can be used to rapidly label TCO. A second, less reactive tetrazine can then be introduced to react with a more reactive dienophile, such as a strained cyclopropene, allowing for differential labeling of two distinct molecular species. nih.gov This approach has been used for the dual labeling of proteins and other biomolecules. mdpi.com

These strategies enable sophisticated experiments, such as triple labeling of antibodies, where three distinct bioorthogonal reaction pairs are used to conjugate different payloads to a single antibody scaffold. nih.gov The combination of N-(2E)-TCO-L-lysine with other bioorthogonal handles provides a versatile platform for such advanced bioconjugation and imaging studies. nih.govacs.orgfrontiersin.orgacs.org

Analytical and Characterization Approaches in Research Utilizing N 2e Tco L Lysine

Spectroscopic Methodologies

Spectroscopic techniques are fundamental to the study of N-(2E)-TCO-L-lysine and its biomolecular conjugates, offering non-invasive ways to obtain structural and functional information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies of Labeled Biomolecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the atomic-level characterization of proteins and their interactions. In the context of lysine (B10760008) modifications, NMR can be used to monitor changes in the chemical environment of lysine residues upon modification. frontiersin.org For instance, the incorporation of an isotopically labeled acetyl group onto a lysine residue can be directly observed using [¹H, ¹³C]-HSQC NMR experiments, providing a distinct signal for the acetylated lysine. frontiersin.orgmdpi.com This approach allows for the site-specific monitoring of the modification and its impact on the local protein structure. frontiersin.org

While direct NMR studies on this compound are not extensively detailed in the provided results, the principles of using NMR to study modified lysines are well-established. For example, the genetic encoding of N6-(((trimethylsilyl)methoxy)carbonyl)-l-lysine (TMSK) demonstrates how a lysine derivative with a unique NMR signature (an intense singlet from the trimethylsilyl (B98337) group) can serve as a site-specific probe for studying protein structure and interactions. acs.org This highlights the potential for using specifically designed lysine derivatives, like this compound, in NMR-based interaction studies. The unique signals from the TCO moiety could potentially be used to track its incorporation and its environment within a biomolecule.

Fluorescence Spectroscopy for Reaction Monitoring and Imaging

Fluorescence spectroscopy is a highly sensitive technique ideal for monitoring the kinetics of bioorthogonal reactions and for cellular imaging. mdpi.com The reaction between a TCO-modified molecule, such as a protein labeled with this compound, and a tetrazine-functionalized fluorophore results in a "turn-on" fluorescence signal, allowing for real-time tracking of the ligation. This method is advantageous due to its high sensitivity, requirement for small amounts of enzyme and substrate, and suitability for high-throughput screening. mdpi.com

Research has shown the successful use of the tetrazine-TCO ligation for in situ fluorescence monitoring of proteins like Bruton's tyrosine kinase (BTK) in live cells. acs.org By using a minimally reactive tetrazine-fluorophore conjugate, researchers can achieve highly selective labeling of TCO-modified target proteins with low background fluorescence. acs.org This approach has also been applied to the fluorescent imaging of cellular organelles, such as mitochondria, by targeting a TCO-containing probe to the organelle and then labeling it with a fluorescent tetrazine. acs.org Furthermore, combining fluorescence with nuclear imaging modalities, through scaffolds that incorporate both a fluorophore and a chelator for radiolabeling, opens up possibilities for multimodal imaging in preclinical research. nih.gov

Mass Spectrometry (MS)-Based Approaches for Modified Protein Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of modified proteins, providing precise mass information that can confirm the successful incorporation of this compound and subsequent conjugation. Electrospray ionization (ESI)-MS and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS are commonly used to analyze protein conjugates. nih.govnih.gov

For example, MALDI-TOF MS/MS has been used to determine the average number of TCO groups per antibody after modification, as well as to confirm the subsequent "click" reaction with a tetrazine-containing molecule. nih.gov Similarly, UPLC-MS/MS methods have been developed for the quantification of other lysine modifications, such as Nε-(carboxymethyl) lysine (CML) and Nε-(carboxyethyl) lysine (CEL), demonstrating the power of MS in analyzing modified lysine residues within complex biological samples. nih.gov The high resolution and accuracy of MS make it possible to identify and quantify specific protein modifications, which is crucial for understanding the stoichiometry and efficiency of labeling reactions involving this compound. fishersci.se

Chromatographic and Separation Techniques for Product Isolation and Analysis

Chromatographic techniques are essential for the purification of this compound itself and for the isolation and analysis of the biomolecules it modifies. smolecule.com High-performance liquid chromatography (HPLC) is a standard method for purifying synthesized this compound to ensure high purity for subsequent biological applications. smolecule.com

In the context of analyzing modified proteins, various chromatographic methods are employed. For instance, ion-exchange chromatography is used to separate amino acids, including lysine, prior to their quantification. europa.eu Size-exclusion chromatography is often used to separate the labeled protein from unreacted labeling reagents. The development of methods for the separation of amino acid enantiomers and derivatives highlights the versatility of chromatographic techniques in this field. researchgate.net These separation methods are critical for obtaining pure samples of labeled biomolecules, which is a prerequisite for accurate downstream analysis and functional studies.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Surface Interaction Studies

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a surface-sensitive technique that provides real-time information on mass changes and the viscoelastic properties of thin films at interfaces. biolinscientific.comnanoscience.com This makes it a valuable tool for studying the interactions of this compound-modified biomolecules with surfaces. biolinscientific.com

QCM-D can be used to monitor the immobilization of TCO-functionalized molecules onto a surface and their subsequent interaction with binding partners. researchgate.net For example, the adsorption of a TCO-functionalized poly-L-lysine polymer onto a surface can be followed by the specific binding of a tetrazine-modified DNA probe, with QCM-D tracking the changes in frequency and dissipation at each step. researchgate.net This allows for the quantification of binding events and provides insights into the properties of the formed molecular layers. researchgate.netresearchgate.net The technique has been widely used to study a variety of biomolecular interactions, including protein adsorption, lipid bilayer formation, and cell adhesion, demonstrating its broad applicability for characterizing the surface behavior of molecules modified with this compound. biolinscientific.comfrontiersin.org

Challenges and Future Directions in Research Applications

Current Limitations in Research Implementation

Considerations for Cell Permeability and Intracellular Reactivity

A significant challenge in the use of N-(2E)-TCO-L-lysine lies in its ability to cross cell membranes and function effectively within the cell. The efficiency of labeling can be hindered by the cell permeability of the bioorthogonal reactants. acs.org For instance, while some labeling systems can target both cell surface and intracellular proteins, the specific characteristics of the probes and the cellular environment play a crucial role. ichb.pl

The reactivity of the TCO group with its tetrazine partner is exceptionally fast, which is a major advantage. iris-biotech.de However, the intracellular environment is complex, and the stability and reactivity of these compounds can be influenced by various factors. For example, some reactive groups may be prone to oxidation under physiological conditions, which can interfere with the desired labeling reaction. acs.org Researchers have noted that while labeling of cell surface proteins is often straightforward, achieving specific labeling of intracellular targets can be more challenging due to background fluorescence and other non-specific interactions. acs.org

Optimizing Efficiency of this compound Incorporation

The successful use of this compound depends on its efficient incorporation into a target protein. This is typically achieved through a technique called genetic code expansion, which utilizes an engineered enzyme (an aminoacyl-tRNA synthetase or aaRS) and its corresponding transfer RNA (tRNA). nih.gov A key limitation is the yield of the modified protein, which is often lower than that of the natural protein. nih.gov

Several strategies are being explored to enhance the efficiency of this process. These include:

Optimizing the aaRS/tRNA Pair: The selection and engineering of the synthetase are critical. Different synthetases, such as those from various species of methanogenic archaea, exhibit different efficiencies and specificities for incorporating lysine (B10760008) derivatives. researchgate.netacs.org

Increasing tRNA Levels: The concentration of the specific tRNA responsible for carrying this compound can be a limiting factor. Increasing the number of tRNA genes has been shown to improve the incorporation efficiency. yuntsg.com

Modifying Expression Systems: The choice of the host organism or cell line for protein production is important. Systems like insect cells have been used to produce complex proteins like antibodies containing TCO-lysine derivatives. nih.gov

| Factor | Challenge | Optimization Strategy | Reference |

|---|---|---|---|

| Aminoacyl-tRNA Synthetase (aaRS) | Low activity or specificity for the non-canonical amino acid. | Engineering and evolution of aaRS variants with improved properties. | researchgate.netacs.org |

| Transfer RNA (tRNA) | Low intracellular concentration of the specific tRNA. | Increasing the copy number of the tRNA gene. | yuntsg.com |

| Expression Host | Low yield of complex proteins in certain host systems. | Utilizing specialized expression systems like insect cells. | nih.gov |

Impact of Steric Bulk on Probe Functionality in Target Systems

The TCO group, while essential for the bioorthogonal reaction, is a relatively bulky chemical moiety. nih.gov When this compound is incorporated into a protein, this steric bulk can potentially interfere with the protein's natural structure and function. The position of the TCO group relative to the lysine side chain can influence the degree of steric hindrance. nih.gov

This can be particularly problematic if the labeling site is near an active site or a region involved in protein-protein interactions. The added bulk of the TCO group, and the subsequent attachment of a probe molecule, could disrupt these critical functions. Researchers must carefully select the incorporation site to minimize such perturbations. mdpi.com

Emerging Research Avenues and Innovations

Development of Next-Generation this compound Derivatives

To address some of the current limitations, researchers are actively developing new versions of TCO-lysine. These next-generation derivatives aim to improve properties such as stability, reactivity, and solubility. For example, modifications to the TCO ring structure can enhance its reaction rate with tetrazines. nih.gov

Furthermore, the linker connecting the TCO group to the lysine can be modified. The introduction of polyethylene (B3416737) glycol (PEG) chains, for instance, can improve the solubility of the amino acid in aqueous environments, which is beneficial for in vivo applications.

Expansion of Genetic Code Expansion Technologies

The field of genetic code expansion is continuously evolving, providing more powerful tools for incorporating non-canonical amino acids like this compound. nih.gov A major area of innovation is the development of new orthogonal translation systems. These are aaRS/tRNA pairs that function independently of the host cell's own protein synthesis machinery, allowing for greater specificity and efficiency. mdpi.comannualreviews.org

Recent breakthroughs include:

Mutually Orthogonal Pairs: The creation of multiple, mutually orthogonal aaRS/tRNA pairs allows for the simultaneous incorporation of different non-canonical amino acids into the same protein. mdpi.com This opens up possibilities for more complex protein engineering and dual-labeling experiments. acs.org

Reprogramming Codons: Scientists are exploring ways to reassign rare codons to encode for non-canonical amino acids. This strategy can lead to highly efficient incorporation, with yields of the modified protein approaching those of the wild-type protein. yuntsg.com

Improved Screening Methods: New techniques for rapidly screening libraries of mutant synthetases are accelerating the discovery of enzymes with desired specificities for novel non-canonical amino acids. acs.org

| Innovation | Description | Potential Impact | Reference |

|---|---|---|---|

| Mutually Orthogonal Systems | Development of multiple, non-cross-reacting aaRS/tRNA pairs. | Enables incorporation of multiple, distinct non-canonical amino acids into a single protein. | mdpi.com |

| Codon Reprogramming | Reassigning rare codons to specify for non-canonical amino acids. | Significantly increases the efficiency and yield of modified protein synthesis. | yuntsg.com |

| Advanced Screening Platforms | High-throughput methods for evolving new aminoacyl-tRNA synthetases. | Accelerates the development of tools for incorporating a wider range of non-canonical amino acids. | acs.org |

Integration with Advanced Microscopy and Imaging Modalities

The ability to visualize cellular processes with high spatial and temporal resolution is crucial for understanding complex biological systems. The fast reaction kinetics and high specificity of the this compound and tetrazine ligation are particularly advantageous for advanced imaging techniques that demand rapid and efficient labeling with minimal background noise. researchgate.net

Recent progress has focused on integrating TCO-L-lysine labeling with super-resolution microscopy (SRM) methods like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). acs.org These techniques overcome the diffraction limit of light, offering unprecedented views of subcellular structures. acs.org For SRM, the choice of the fluorescent probe is critical. The labeling strategy must ensure high density and site-specificity to achieve high-quality subdiffraction imaging. acs.org Genetically encoding TCO-L-lysine allows for the precise placement of a small bioorthogonal handle, which can then be tagged with a bright and photostable organic fluorophore conjugated to a tetrazine. researchgate.netnih.gov This approach minimizes linkage error—the distance between the fluorophore and the protein of interest—which is a significant factor in the final image resolution. researchgate.net

Researchers have successfully used TCO-L-lysine (often abbreviated as TCOA or TCOK in literature) to label cytoskeletal proteins like β-actin and vimentin (B1176767) for STORM and STED imaging. researchgate.netacs.org By genetically incorporating TCO-L-lysine and subsequently labeling it with a tetrazine-dye conjugate, densely labeled structures can be created that reveal subdiffraction features, such as nuclear actin filaments. acs.org The extremely fast reaction rate, with second-order rate constants reported to be as high as 3.5 x 10⁴ M⁻¹s⁻¹, allows for efficient labeling in living cells at low, physiologically compatible concentrations. tcichemicals.comjove.com

The development of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction with TCO-L-lysine, has further enhanced live-cell imaging applications. mdpi.com This "turn-on" system reduces background fluorescence from unreacted probes, improving the signal-to-noise ratio, which is especially beneficial for no-wash imaging protocols and for tracking dynamic processes in real-time. mdpi.com

| Bioorthogonal Moiety | Reaction Partner | Typical Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages for SRM | Reference |

|---|---|---|---|---|

| This compound | Tetrazine | 10³ - 10⁶ | Extremely fast kinetics, fluorogenic probes available, small size. | rsc.orgnih.gov |

| Bicyclononyne-lysine (BCNK) | Tetrazine | ~300 | High stability, good reaction kinetics for live-cell labeling. | acs.org |

| Azido-phenylalanine (AzF) | Cycloalkyne (e.g., BCN, DIBO) | ~1 | Highly orthogonal, widely used in SPAAC click chemistry. | mdpi.comacs.org |

| Spirohexene-lysine (SphK) | Photo-induced Tetrazole | ~2800 | Photo-inducible reaction allows for spatiotemporal control. | nih.gov |

Applications in Synthetic Biology and Artificial Enzyme Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems. als-journal.com The precise chemical control offered by incorporating this compound is a powerful asset in this field. It enables the assembly of novel protein architectures and the creation of artificial biological circuits and enzymes. acs.orgmdpi.com

A significant application is the development of artificial enzymes. acs.org Natural enzymes are highly efficient catalysts, but their functions are limited to what has evolved in nature. By incorporating TCO-L-lysine into a stable protein scaffold, researchers can create a unique chemical handle to attach non-native catalytic moieties. For instance, an artificial metalloenzyme can be created by attaching a metal-containing catalyst, via a tetrazine linker, to a TCO-L-lysine residue strategically placed within a protein's binding pocket. mdpi.com This approach combines the substrate recognition and binding properties of the protein scaffold with the novel catalytic activity of the synthetic cofactor. mdpi.com This has been used to create enzymes with new reactivities, such as artificial hydrogenases or enzymes capable of catalyzing reactions not found in biology, like certain carbon-carbon bond formations. mdpi.comnih.gov

Furthermore, TCO-L-lysine is being used to engineer synthetic cellular signaling pathways. For example, synthetic Notch (synNotch) receptors, which are engineered to recognize user-defined extracellular ligands and trigger specific transcriptional programs, can be modified or presented using TCO-based chemistry. biorxiv.org Researchers have used TCO-NHS esters to modify ligands that can then be tethered to hydrogel surfaces, creating materials that can spatially control cell behavior in multi-cellular constructs. biorxiv.org This allows for the precise activation of genetic programs in specific locations, a key goal in tissue engineering and developmental biology research. biorxiv.org

| System Type | Protein/Scaffold | TCO-Lysine Application | Resulting Function | Reference |

|---|---|---|---|---|

| Artificial Metalloenzyme | Myoglobin (apo-Mb) | Site-specific incorporation of TCO-lysine for covalent anchoring of a catalyst. | Creation of a semisynthetic enzyme with enhanced enantioselectivity for sulfoxidation reactions. | mdpi.com |

| Engineered Signaling | Synthetic Notch (synNotch) Receptors | Modification of ligands (e.g., GFP) with TCO for immobilization on surfaces. | Spatially controlled activation of engineered cells in multicellular constructs. | biorxiv.org |

| Modulated Biomaterials | Gelatin Hydrogels | Tagging of peptides (e.g., RGD) with TCO for ligation to tetrazine-functionalized hydrogels. | Temporal control of matrix properties to guide stem cell morphology and behavior in 3D culture. | nih.gov |

| Artificial Redox System | Formate Dehydrogenase | Used in systems with non-natural coenzymes for orthogonal redox reactions. | Selective regulation of cellular material and energy metabolism. | mdpi.com |

Broader Perspectives in Fundamental Chemical Biology Research

The development and application of this compound represent a significant step forward in the field of chemical biology. The ability to perform rapid and specific chemical reactions inside living cells and organisms—the core of bioorthogonal chemistry—has fundamentally changed how biologists can probe and understand life. numberanalytics.com Tools like TCO-L-lysine allow researchers to move beyond static snapshots of cellular components and begin to capture dynamic "movies" of biological processes in their native context. numberanalytics.com

The impact is particularly profound in the study of protein function and dynamics. numberanalytics.com Researchers can now label and track proteins in real-time to understand their trafficking, interactions with other molecules, and conformational changes during signaling events. numberanalytics.comacs.org This is crucial for dissecting complex cellular pathways, such as those involved in immune responses, metabolic regulation, and cancer development. numberanalytics.comspringernature.com For example, the ability to specifically label a single receptor protein on the surface of a live cell and follow its internalization and downstream signaling provides insights that are difficult to obtain through traditional genetic or biochemical methods.

Moreover, the versatility of the TCO-tetrazine ligation allows for the in-situ assembly or activation of molecules. acs.org This includes uncaging drugs or fluorescent probes at a specific time and location, or even synthesizing bioactive molecules directly within the cellular environment to study their immediate effects. acs.org This level of control minimizes off-target effects and allows for a more precise interrogation of biological function.

Looking forward, a major direction is the continued development of mutually orthogonal bioorthogonal reactions. rsc.org This would allow researchers to simultaneously label multiple different biomolecules in the same cell with distinct probes, enabling the study of complex multi-component interactions. rsc.orgoup.com As the toolkit of bioorthogonal reactions expands and their reaction kinetics and stability are further optimized, this compound and related compounds will continue to be at the forefront of efforts to unravel the complexity of living systems, pushing the boundaries of what is observable and achievable in fundamental chemical biology research. acs.orgresearchgate.net

Q & A

Q. How can researchers validate the purity and structural integrity of synthesized N-(2E)-TCO-L-lysine?

- Methodological Answer : Purity validation typically employs reversed-phase HPLC with UV detection (e.g., at 220 nm) to assess chromatographic homogeneity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to verify the presence of the trans-cyclooctene (TCO) moiety and lysine backbone. Mass spectrometry (MS) further confirms molecular weight accuracy (MW: 298.38 g/mol). Researchers should cross-reference spectral data with published benchmarks for click chemistry reagents .

Q. What storage conditions are critical for maintaining this compound stability in laboratory settings?

- Methodological Answer : The compound should be stored at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Periodic purity checks via HPLC are recommended, especially after long-term storage. Degradation is indicated by reduced conjugation efficiency in bioorthogonal reactions .

Q. What are the primary experimental applications of this compound in bioorthogonal chemistry?

- Methodological Answer : The TCO group enables inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazine-modified biomolecules. Applications include site-specific protein labeling (e.g., antibody-drug conjugates) and in vivo imaging probes. Researchers should optimize reaction stoichiometry (typically 1:1.2 TCO:tetrazine) and buffer conditions (pH 6.5–7.5) to minimize off-target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in TCO-lysine conjugation efficiency across different biological systems (e.g., serum vs. cell lysate)?

- Methodological Answer : Contradictions may arise from competing nucleophiles (e.g., thiols in serum) or pH variations. Use control experiments with TCO-blocking agents (e.g., methyl tetrazine) to confirm specificity. Quantify residual free TCO post-reaction using fluorogenic tetrazine probes. Adjust reaction time (10–60 min) and temperature (4–37°C) based on system complexity .

Q. What strategies improve the in vivo stability of TCO-lysine conjugates for longitudinal imaging studies?

- Methodological Answer : Incorporate polyethylene glycol (PEG) spacers to reduce enzymatic cleavage. Monitor pharmacokinetics via LC-MS/MS to assess metabolite formation. For tumor-targeting studies, pre-dose animals with non-targeted TCO to saturate nonspecific binding sites. Validate stability using dual-isotope labeling (e.g., I for biodistribution and Tc for imaging) .

Q. How should researchers design experiments to quantify TCO-lysine incorporation efficiency in engineered proteins?

- Methodological Answer : Use genetic code expansion (e.g., pyrrolysyl-tRNA synthetase) to site-specifically incorporate TCO-lysine into proteins. Quantify incorporation via:

- Fluorescence : Tetrazine-Cy5 labeling followed by SDS-PAGE and densitometry.

- Mass spectrometry : Detect mass shifts corresponding to TCO modification.

- Functional assays : Compare enzymatic activity pre/post-conjugation to confirm structural integrity .

Data Analysis and Replication

Q. How can researchers statistically validate the reproducibility of TCO-lysine-based assays across independent laboratories?

- Methodological Answer : Adopt a standardized protocol for conjugation, purification, and quantification. Use inter-laboratory studies with blinded samples to assess variability. Apply ANOVA or mixed-effects models to compare batch-to-batch and lab-to-lab differences. Report coefficients of variation (CV) for key parameters (e.g., labeling efficiency, purity) .

Q. What analytical approaches address batch-dependent variability in TCO-lysine synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Track critical quality attributes (CQAs) like enantiomeric excess (via chiral HPLC) and residual solvents (via GC-MS). Use multivariate analysis (e.g., PCA) to correlate synthesis conditions (e.g., temperature, catalyst loading) with CQAs .

Experimental Design Frameworks

Q. How can the PICO framework be adapted to design studies using TCO-lysine for targeted drug delivery?

- Methodological Answer :

- Population (P) : Cancer cell lines expressing a specific receptor.

- Intervention (I) : TCO-lysine-conjugated targeting ligand + tetrazine-drug.

- Comparison (C) : Non-targeted drug conjugate.

- Outcome (O) : Tumor uptake (measured via fluorescence or PET imaging).

Use this framework to isolate the contribution of TCO-mediated targeting to therapeutic efficacy .

Tables for Methodological Reference

Q. Table 1: Key Parameters for TCO-lysine Conjugation Optimization

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Reaction pH | 6.5–7.5 | pH meter |

| Temperature | 25–37°C | Thermostatic shaker |

| Tetrazine:TCO ratio | 1:1.2 | UV-Vis spectroscopy |

| Incubation time | 30–60 min | Fluorometric assay |

Q. Table 2: Stability Monitoring Under Different Storage Conditions

| Condition | Purity (HPLC, %) at 6 Months | Conjugation Efficiency (%) |

|---|---|---|

| –20°C, argon | 98.5 ± 0.7 | 95.2 ± 1.3 |

| 4°C, air | 82.1 ± 2.4 | 68.9 ± 3.1 |

| Room temperature, dark | 65.3 ± 4.2 | 45.6 ± 5.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.